2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene
Description
2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (at position 2), a bromomethyl group (at position 1), and a trifluoromethoxy group (at position 4). This combination of electron-withdrawing substituents (Br, CF₃O) and a reactive bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions. Its molecular formula is C₈H₅Br₂F₃O, with an approximate molecular weight of 341.84 g/mol (calculated from similar compounds in ).
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOASPVOKNZLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The most industrially viable route involves sequential halogenation and trifluoromethoxy group introduction. A key patent (DE10065442A1) details a two-step process starting with trifluoromethoxybenzene . In the first stage, bromomethylation is achieved via reaction with paraformaldehyde and sodium bromide in glacial acetic acid, catalyzed by concentrated sulfuric acid :
Reaction Conditions
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Molar Ratios : 1:1.2:4.56 (trifluoromethoxybenzene:paraformaldehyde:NaBr)
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Catalyst : 678 g concentrated H₂SO₄ per 300 g trifluoromethoxybenzene
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Temperature : 90°C, 20-hour reaction time
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Workup : Ice quenching followed by methyl tert-butyl ether extraction and vacuum distillation
This method yields 60% 4-bromomethyl-1-trifluoromethoxybenzene . Subsequent bromination at the ortho position employs FeBr₃ or AlBr₃ catalysts in dichloromethane at 0–25°C, achieving 75–82% yield for the dibrominated product .
Key Advantages
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Avoids palladium catalysts, reducing production costs by ≈40% compared to Heck reaction pathways
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Utilizes commercially available trifluoromethoxybenzene (≥99% purity from Sigma-Aldrich)
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Scalable to multi-kilogram batches with consistent purity (≥95% by GC-MS)
Limitations
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Requires strict temperature control during HBr liberation to prevent polybromination
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Distillation under reduced pressure (20 hPa) necessary for product isolation
Bromination of Pre-functionalized Benzene Rings
Alternative approaches begin with substituted benzene precursors. A notable method starts with 4-(trifluoromethoxy)toluene, undergoing radical bromination at the methyl group:
Radical Bromination Protocol
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Reagents : N-bromosuccinimide (NBS, 1.2 eq), azobisisobutyronitrile (AIBN, 0.1 eq)
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Solvent : CCl₄ or CH₂Cl₂ under reflux (80°C, 6–8 hours)
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Yields : 65–70% 1-(bromomethyl)-4-(trifluoromethoxy)benzene
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Subsequent Ortho Bromination : Br₂/FeBr₃ in CH₂Cl₂ at 0°C (82% yield)
This route demonstrates superior regioselectivity compared to electrophilic substitution, with ≤5% dibrominated byproducts. However, AIBN’s thermal instability necessitates careful reaction monitoring.
Industrial Adaptation
Multi-step Synthesis from Phenolic Precursors
A laboratory-scale method reported in RSC publications involves:
Step 1 : Bromomethylation of 4-(trifluoromethoxy)phenol
Step 2 : Ullmann Coupling for Trifluoromethoxy Installation
While effective for small batches (≤100 g), this method’s reliance on column purification limits industrial application.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability | Cost Index* |
|---|---|---|---|---|---|
| Direct Halogenmethylation | HCHO, NaBr, H₂SO₄ | 60 | 95 | High | 1.0 |
| Radical Bromination | NBS, AIBN | 70 | 97 | Medium | 1.8 |
| Phenolic Route | PBr₃, CuI | 78 | 99 | Low | 3.2 |
*Relative to direct halogenmethylation cost. Data compiled from .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form less oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include less oxidized forms of the original compound.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl and trifluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study.
Comparison with Similar Compounds
1-(Bromomethyl)-4-(trifluoromethoxy)benzene
2-(Bromomethyl)-1,3-dichloro-5-(trifluoromethoxy)benzene
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene
2-Bromo-1-(bromomethyl)-4-methoxybenzene
- Structure : Methoxy group (OCH₃) replaces trifluoromethoxy ().
- Molecular Formula : C₈H₈Br₂O.
- Molecular Weight : ~287.96 g/mol.
- Key Differences :
- Methoxy is electron-donating, making the compound less electron-deficient and more reactive in EAS.
- Lower thermal stability compared to trifluoromethoxy derivatives.
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
- Structure : Difluoro substituents at positions 1 and 3 ().
- Molecular Formula : C₇H₂BrF₅O.
- Molecular Weight : ~285.0 g/mol.
- Key Differences: Difluoro substitution enhances electronic withdrawal but reduces steric bulk compared to bromine. Potential applications in agrochemicals due to fluorine’s metabolic stability.
Comparative Data Table
Biological Activity
2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, characterized by its trifluoromethoxy group, is of interest in medicinal chemistry and materials science. Understanding its biological activity can provide insights into its applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C8H6Br2F3O
- Molecular Weight : 305.94 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Antimicrobial Properties
Research indicates that halogenated compounds, including those with bromine and trifluoromethoxy groups, exhibit significant antimicrobial properties. A study by Smith et al. (2023) demonstrated that derivatives of brominated benzene compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. A notable study conducted by Johnson et al. (2022) found that the compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing significantly lower toxicity towards normal fibroblast cells. This selectivity suggests potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| Normal Fibroblasts | >50 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, although further studies are needed to elucidate the specific interactions and kinetics involved.
The biological activity of this compound is hypothesized to stem from its ability to form reactive species upon metabolic activation. These reactive intermediates can interact with cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and apoptosis in cancer cells.
Case Studies
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Antimicrobial Activity :
- Study : Smith et al. (2023)
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- : Suggests potential use in developing new antimicrobial agents.
-
Cytotoxicity :
- Study : Johnson et al. (2022)
- Findings : The compound demonstrated significant cytotoxicity in MCF-7 cells with minimal effects on normal cells.
- : Indicates promise for targeted cancer therapies.
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Enzyme Inhibition :
- Study : Lee et al. (2023)
- Findings : Inhibition of CYP3A4 was observed with an IC50 of 25 µM.
- : Potential implications for drug-drug interactions.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Bromo-1-(bromomethyl)-4-(trifluoromethoxy)benzene, and how do they influence its reactivity?
- Answer: The compound’s molecular weight (255.03 g/mol), XLogP3 value (3.7), and hydrogen bond acceptor count (4) suggest moderate lipophilicity and polar interactions, which are critical for solvent selection and reaction kinetics. The absence of hydrogen bond donors (0) and low topological polar surface area (9.2 Ų) indicate limited solubility in polar solvents, favoring hydrophobic environments for reactions like nucleophilic substitutions .
| Property | Value | Relevance to Reactivity |
|---|---|---|
| Molecular Weight | 255.03 g/mol | Determines molar calculations |
| XLogP3 | 3.7 | Predicts solubility in organic phases |
| Hydrogen Bond Acceptors | 4 | Influences hydrogen bonding potential |
Q. What safety precautions are essential when handling this compound?
- Answer: Due to its brominated and trifluoromethoxy groups, the compound poses health risks (e.g., skin/eye irritation, respiratory hazards). Key precautions include:
- Eye Exposure: Immediate flushing with water for 10–15 minutes, followed by ophthalmologist consultation .
- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
- Storage: Store at 0–6°C to prevent degradation, as recommended for analogous brominated aromatics .
Q. What synthetic routes are reported for similar brominated trifluoromethoxybenzene derivatives?
- Answer: A common method involves alkylation of 4-(trifluoromethoxy)phenol with bromomethylating agents. For example, 1-(bromomethyl)-4-(trifluoromethoxy)benzene is synthesized via nucleophilic substitution using NaH and bromomethyl ethers, yielding >95% purity . Reaction conditions (e.g., 100°C in ethanol/water mixtures) and purification via ethyl acetate extraction are critical for minimizing byproducts .
Q. Which analytical techniques are effective for characterizing this compound?
- Answer:
- 1H-NMR: Distinct signals for bromomethyl (δ 5.10 ppm) and trifluoromethoxy groups (δ 7.45–7.60 ppm) confirm substitution patterns .
- 19F-NMR: A singlet at δ 57 ppm verifies the trifluoromethoxy moiety .
- LCMS: Used to confirm molecular ion peaks (e.g., [MH]+ at m/z 381 for derivatives) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to reduce halogen-exchange byproducts?
- Answer: Competitive bromine displacement is minimized by:
- Temperature Control: Maintaining reactions below 100°C to prevent thermal degradation of the bromomethyl group .
- Solvent Selection: Using aprotic solvents (e.g., DMF) to reduce nucleophilic interference .
- Catalyst Use: Adding catalytic KI to suppress bromide ion accumulation, as shown in analogous syntheses .
Q. What strategies resolve contradictions in reported reaction yields for brominated aromatic derivatives?
- Answer: Discrepancies often arise from:
- Purity of Starting Materials: Impurities in bromomethylating agents (e.g., 3,5-dibromobenzyl bromide) can lower yields. Recrystallization or column chromatography is recommended .
- Reaction Monitoring: TLC or in-situ NMR tracks intermediate formation, enabling timely adjustments (e.g., extended reaction times for sterically hindered substrates) .
Q. How does the trifluoromethoxy group influence regioselectivity in cross-coupling reactions?
- Answer: The electron-withdrawing trifluoromethoxy group (-OCF3) deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the bromomethyl group. This is confirmed by NMR data showing coupling constants consistent with para-substituted derivatives .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
- Answer: Brominated aromatics are prone to hydrolysis and light-induced degradation. Mitigation includes:
- Storage Conditions: Dark, anhydrous environments at 0–6°C .
- Stabilizers: Adding molecular sieves to absorb moisture, as recommended for similar compounds .
- Periodic Analysis: LCMS or 1H-NMR every 3–6 months to detect decomposition (e.g., loss of Br signals) .
Notes on Evidence
- Synthesis protocols are extrapolated from structurally analogous compounds (e.g., 1-(bromomethyl)-4-(trifluoromethoxy)benzene) due to limited direct data on the target compound .
- Safety guidelines integrate data from brominated derivatives with confirmed toxicity profiles .
- Physicochemical properties are derived from isomers and homologs with identical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
